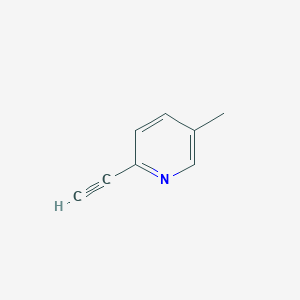

2-Ethynyl-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKQEMYPXHMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539549 | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-61-7 | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthetic workflow, its critical applications in modern chemistry, and essential safety protocols.

This compound is a substituted pyridine derivative featuring a reactive terminal alkyne group. This unique combination of a biologically relevant pyridine core and a versatile ethynyl handle makes it a valuable intermediate in the synthesis of complex organic molecules. Its primary identifier is the Chemical Abstracts Service (CAS) number.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30413-61-7 | [1] |

| Molecular Formula | C₈H₇N | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3][4] |

| Physical Form | Solid | [2][3] |

| InChI Key | RENKQEMYPXHMKI-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C#CC1=NC=CC(C)=C1 | [2] |

| MDL Number | MFCD13175240 | [2] |

Synthesis Protocol: Sonogashira Coupling

The introduction of an ethynyl group onto a pyridine ring is most reliably achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. The following protocol describes a robust method starting from the readily available 2-bromo-5-methylpyridine.

Causality of Experimental Design

The choice of a Sonogashira coupling is deliberate. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective at activating the C-Br bond of the pyridine ring for oxidative addition. The copper(I) iodide co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine (TEA), is required to neutralize the HBr generated during the reaction and to facilitate the regeneration of the active catalytic species. Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and allows for a clean deprotection step to yield the terminal alkyne.

Step-by-Step Methodology

-

Reaction Setup: To a dry, oven-baked flask under an inert nitrogen atmosphere, add 2-bromo-5-methylpyridine (1.0 eq.), copper(I) iodide (0.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 eq.) and anhydrous toluene. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Execution: Heat the mixture to 70°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours.

-

Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for this compound synthesis.

Applications in Drug Discovery and Chemical Biology

The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The addition of a terminal alkyne group to this scaffold transforms this compound into a highly versatile building block for drug discovery and chemical biology.

Role in Click Chemistry

The primary application of terminal alkynes like this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[6] This reaction allows for the efficient and specific covalent ligation of the pyridine-containing molecule to another molecule bearing an azide group, forming a stable triazole linker. This has profound implications:

-

Bioconjugation: Linking the pyridine scaffold to proteins, nucleic acids, or surfaces to create sophisticated probes or functional biomaterials.

-

Fragment-Based Drug Discovery (FBDD): Using this compound as an initial fragment that binds to a biological target. The alkyne handle can then be used to "click" and link to other fragments, rapidly building molecular complexity and improving binding affinity.

-

Synthesis of Complex Molecules: Serving as a key intermediate for constructing advanced pharmaceutical agents where the pyridine ring is essential for biological activity.[7][8]

Drug Discovery Workflow Diagram

Caption: Application of this compound in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [2][3] |

| Signal Word | Warning | [2][3] |

| Hazard Statement | H302: Harmful if swallowed | [2][3] |

| Precautionary Codes | P264, P270, P301 + P312, P501 | [2][3] |

| Storage Class | 11: Combustible Solids | [2][3] |

Recommended Procedures

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from sources of ignition, heat, and direct sunlight. The compound should be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][10]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound (CAS No. 30413-61-7) is more than a simple chemical; it is an enabling tool for innovation in science. Its unique structure provides a direct bridge between the biologically significant pyridine scaffold and the versatile world of alkyne chemistry. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the synthesis and application of this compound opens up new avenues for creating novel molecules with significant therapeutic and technological potential.

References

-

HAZARD SUMMARY: 2-METHYL-5-ETHYLPYRIDINE. NJ.gov. [Link]

-

5-Ethynyl-2-methylpyridine | C8H7N | CID 638197. PubChem. [Link]

-

5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

-

5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]

-

2-Ethyl-5-methylpyridine | C8H11N | CID 519519. PubChem. [Link]

-

Metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041). Human Metabolome Database. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]

Sources

- 1. This compound | 30413-61-7 [amp.chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Ethynyl-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

2-Ethynyl-5-methylpyridine chemical properties

An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic compound distinguished by its methyl-substituted pyridine core and a terminal alkyne functional group. This unique combination of a proven pharmacophore and a highly versatile reactive handle makes it a valuable molecular building block. Its applications are particularly prominent in the fields of medicinal chemistry and materials science, where the ethynyl group serves as a linchpin for advanced synthetic transformations such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides a comprehensive overview of its chemical properties, detailed spectroscopic analysis, robust synthetic protocols, and key reactivity patterns, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound define its handling, reactivity, and analytical characterization. While some experimental data is limited due to its specialized nature, many properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| Appearance | Light yellow to brown solid/liquid | ChemicalBook[2] |

| Boiling Point | 97-99 °C (at 24 Torr) | ChemicalBook[2] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 2.56 ± 0.22 (Predicted) | ChemicalBook[2] |

| SMILES | Cc1ccc(cn1)C#C | N/A |

| InChI Key | NKVINJAPLKEYQS-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed prediction of its expected spectral signatures based on established principles and data from structurally related molecules.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetylenic, aromatic, and methyl protons.

-

Acetylenic Proton (H-α): A singlet appearing around δ 3.0-3.2 ppm . This proton is deshielded by the π-system of the alkyne but is not as far downfield as vinylic or aromatic protons.

-

Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm ) and exhibit characteristic coupling patterns.

-

H-6: Expected to be the most downfield proton, appearing as a singlet or a narrow doublet around δ 8.4-8.5 ppm . Its proximity to the nitrogen atom causes significant deshielding.

-

H-4: Expected to appear as a doublet of doublets around δ 7.5-7.7 ppm , coupled to both H-3 and H-6 (if coupling is resolved).

-

H-3: Expected to be the most upfield of the aromatic protons, appearing as a doublet around δ 7.1-7.2 ppm .

-

-

Methyl Protons (-CH₃): A sharp singlet at δ 2.4-2.5 ppm , consistent with a methyl group attached to an aromatic ring.[3]

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon skeleton, particularly the unique signals of the alkyne.

-

Alkyne Carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm . The carbon attached to the pyridine ring (C-β) will be slightly more downfield than the terminal carbon (C-α). Based on data for 2-ethynylpyridine, these may appear around δ 83 ppm and δ 78 ppm .[4][5]

-

Pyridine Ring Carbons: Five signals are expected.

-

C-2 & C-6: The carbons adjacent to the nitrogen are the most deshielded, appearing around δ 150-158 ppm .

-

C-4 & C-5: These carbons will appear in the mid-aromatic range, typically δ 136-140 ppm .

-

C-3: The carbon at the 3-position is expected around δ 120-124 ppm .

-

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 18-25 ppm .[6]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the presence of the terminal alkyne group.

-

≡C-H Stretch: A sharp, strong absorption band is expected at approximately 3300 cm⁻¹ . The sharpness of this peak is a hallmark of a terminal alkyne C-H bond.[7]

-

C≡C Stretch: A weak to medium, sharp absorption band will appear in the range of 2100-2140 cm⁻¹ . Its intensity is variable, but its position is highly characteristic.[7]

-

Aromatic C-H Stretch: Absorption bands will be present just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[8][9]

-

Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions. Once formed, its terminal alkyne group provides a gateway to a vast array of chemical transformations.

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing aryl alkynes is the Sonogashira coupling. This involves the reaction of a halo-pyridine with a terminal alkyne, catalyzed by palladium and copper complexes. To avoid self-coupling and other side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is often used, followed by a deprotection step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of related bromopyridines.[10][11][12]

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup (Coupling): Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification (Intermediate): Purify the crude intermediate, 2-(trimethylsilylethynyl)-5-methylpyridine, by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Final): Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the final product.

-

Final Purification: If necessary, the final product, this compound, can be further purified by column chromatography or distillation under reduced pressure.

Key Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional group that participates in a wide range of transformations, making this compound a highly valuable intermediate.

2.2.1. Sonogashira Cross-Coupling

The compound can itself act as the alkyne partner in a subsequent Sonogashira reaction, enabling the synthesis of unsymmetrical diarylacetylenes or other complex conjugated systems. This is a cornerstone reaction in the synthesis of organic electronic materials and complex drug scaffolds.[13]

Caption: The catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., iodobenzene, 1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

-

Reagent Addition: Add anhydrous THF and Et₃N (2.0 eq). To this mixture, add a solution of this compound (1.1 eq) in THF dropwise.

-

Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.

-

Workup and Purification: Follow steps 6 and 7 from the synthesis protocol above to work up the reaction and purify the final coupled product by column chromatography.

2.2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," involves the reaction of a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a favored strategy in drug discovery for linking molecular fragments.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC "Click" Reaction

-

Catalyst Preparation: In a flask, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) and sodium ascorbate (10 mol%) in water.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Reaction: Add the catalyst solution to the solution of reactants. Stir vigorously at room temperature for 6-24 hours. The product often precipitates from the reaction mixture.

-

Workup: If a precipitate forms, collect the solid by filtration and wash with water, then a cold solvent like diethyl ether, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[14] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable pharmacophore. This compound combines this important core with the synthetic flexibility of a terminal alkyne.

-

Drug Discovery: In drug discovery, this molecule serves as a versatile building block.[15] The alkyne handle allows for the rapid synthesis of compound libraries using click chemistry, attaching the pyridine core to various other fragments to explore structure-activity relationships (SAR). The resulting triazole linker is not merely a passive spacer; it is a stable, polar, and aromatic unit that can form hydrogen bonds and dipole interactions, often mimicking a peptide bond and contributing positively to a compound's pharmacokinetic profile.[16]

-

Materials Science: The rigid, linear structure of the ethynyl-pyridine unit makes it an attractive component for creating conjugated polymers and organic materials. Polymerization or coupling reactions can lead to materials with interesting photophysical or electronic properties, with potential applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or dust.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

-

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic combination of a biologically relevant pyridine scaffold with a synthetically powerful terminal alkyne. Its ability to undergo robust and high-yield transformations like the Sonogashira coupling and CuAAC click reaction makes it an indispensable tool for researchers. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens up efficient and modular pathways to novel, complex, and functional molecules.

References

-

ChemBK. 2-Methyl-5-Ethyl Pyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

-

Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. [Link]

- Google Patents.

-

ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]

-

RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

- Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

NIST WebBook. Pyridine, 4-ethenyl-. [Link]

- Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

PubChem. 5-Ethyl-2-methylpyridine. [Link]

- Google Patents. US2935513A - Continuous production of 2-methyl-5-ethylpyridine.

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]

-

ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

SpectraBase. 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 5-Ethynyl-2-methylpyridine. [Link]

-

PubChem. 2-Ethyl-5-methylpyridine. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30413-61-7 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

A Technical Guide to 2-Ethynyl-5-methylpyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

Abstract

Ethynylpyridines are a critical class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] The strategic placement of the rigid, linear ethynyl group on the pyridine scaffold provides a versatile handle for constructing complex molecular architectures through various coupling reactions. This guide provides an in-depth technical overview of 2-Ethynyl-5-methylpyridine, a key representative of this class. We will explore its molecular structure, physicochemical properties, modern synthetic strategies with a focus on palladium-catalyzed cross-coupling, and its significant role as a pharmacophore in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable synthetic intermediate.

Introduction to the Ethynylpyridine Scaffold

The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a favored scaffold in drug design. The introduction of an ethynyl (-C≡CH) group onto this ring further enhances its utility. The alkyne functionality is not merely a passive linker; its sp-hybridized carbons and cylindrical π-system offer a rigid, linear geometry that can be exploited to probe protein binding pockets with high precision. Furthermore, the terminal alkyne is a versatile functional group, readily participating in reactions such as the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and Cadiot-Chodkiewicz coupling, enabling the facile construction of complex molecular frameworks.[2][3]

This compound, in particular, combines the reactive potential of the 2-ethynylpyridine system with the electronic and steric influence of a methyl group at the 5-position. This substitution pattern makes it a valuable intermediate for developing targeted therapies across various disease areas, including oncology, neuroscience, and infectious diseases.[4]

Molecular Structure and Physicochemical Properties

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. This compound is defined by the following identifiers:

-

IUPAC Name: this compound

-

CAS Number: 30413-61-7[5]

-

Molecular Formula: C₈H₇N[6]

-

SMILES: Cc1cc(C#C)ncc1

-

InChI Key: RENKQEMYPXHMKI-UHFFFAOYSA-N[6]

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in both reaction and biological systems. These parameters are crucial for designing synthetic routes, formulating drug candidates, and predicting pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | [6] |

| Form | Solid | [6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP | 1.37 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Insight from the Field: The calculated logP of ~1.37 suggests a favorable balance between hydrophilicity and lipophilicity, a key characteristic for potential CNS-penetrant drug candidates. The absence of hydrogen bond donors and a low rotatable bond count contribute to good predicted oral bioavailability by adhering to Lipinski's Rule of Five principles.

Spectroscopic Characterization: A Structural Fingerprint

Confirming the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The coupling patterns (J-values) between the aromatic protons are diagnostic for the substitution pattern. For substituted pyridines, while ortho and para couplings are typically clear, meta-couplings can be variable and sometimes unresolvable.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing characteristic signals for the sp-hybridized acetylenic carbons (typically in the 70-90 ppm range), the aromatic carbons of the pyridine ring, and the aliphatic methyl carbon.[8]

-

IR (Infrared) Spectroscopy: Two key vibrational frequencies are expected: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and a medium absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.[8]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.[7] The molecular ion peak (M⁺) should be observed at m/z = 117.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.[8]

Synthesis Strategies: The Sonogashira Coupling

The efficient and selective installation of an ethynyl group onto a pyridine ring is most commonly achieved via palladium-catalyzed cross-coupling reactions.[1] Among these, the Sonogashira coupling is one of the most effective and widely used methods for forming sp-sp² carbon-carbon bonds.[9]

The Causality of Method Selection: Why Sonogashira?

The Sonogashira reaction is favored for its operational simplicity, mild reaction conditions, and high tolerance for a wide range of functional groups.[3] It employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst.[3][10] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.[10] This synergy allows the reaction to proceed efficiently at lower temperatures compared to copper-free variants.

The Sonogashira Catalytic Cycle

The mechanism involves two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-5-methylpyridine with a protected alkyne, followed by deprotection. Using a protected alkyne like trimethylsilylacetylene is a common strategy to prevent self-coupling and ensure clean conversion.

Materials:

-

2-Bromo-5-methylpyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

-

Toluene or DMF (anhydrous)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup (Self-Validation Checkpoint 1): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq). The use of a flame-dried flask under an inert atmosphere is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like Glaser coupling.

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous TEA to the flask. The solvent should be deoxygenated (e.g., by sparging with nitrogen) for at least 30 minutes prior to use.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the starting halide.

-

Reaction Execution (Self-Validation Checkpoint 2): Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 2-bromo-5-methylpyridine spot/peak indicates reaction completion, typically within 2-4 hours.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (2-(trimethylsilylethynyl)-5-methylpyridine) by flash column chromatography on silica gel.

-

Deprotection (Self-Validation Checkpoint 3): Dissolve the purified TMS-protected intermediate in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature. Monitor the removal of the TMS group by TLC. This step is typically complete within 1-2 hours.

-

Final Isolation: Once the deprotection is complete, remove the methanol under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Confirm identity and purity using the spectroscopic methods outlined in Section 2.3.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery programs, primarily due to the synthetic versatility of the ethynyl group and the desirable properties of the substituted pyridine core.[4][11]

Role as a Pharmacophore and Linker

In medicinal chemistry, this molecule can serve two primary functions:

-

As a Core Scaffold: The 5-methyl-2-ethynylpyridine moiety itself can be a key pharmacophore that interacts directly with a biological target.

-

As a Rigid Linker: It can be used to connect two other pharmacophoric fragments with a precise distance and orientation, which is crucial for optimizing binding affinity to a protein target.

A notable example of a related structure is 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective noncompetitive antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor.[12] Although not the exact same molecule, the 2-ethynylpyridine scaffold is central to its activity. The development of MPEP analogues has been a significant area of research for treating conditions like anxiety and fragile X syndrome.[12][13] The synthesis of these analogues frequently employs Sonogashira coupling to introduce various aryl or heteroaryl groups onto the ethynyl moiety.[13]

Workflow: From Building Block to Lead Compound

The journey from a simple building block to a potential drug candidate involves a structured, iterative process. This compound often enters this process at the "hit-to-lead" or "lead optimization" stage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 30413-61-7 [amp.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 2-ethynyl-5-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and available data for structurally related compounds. It offers a robust framework for the characterization of this and similar molecules, emphasizing the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine featuring an electron-donating methyl group and a π-system-extending ethynyl group. This unique combination of substituents influences the electronic environment of the pyridine ring, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming molecular identity, assessing purity, and predicting reactivity.

Caption: Molecular Structure of this compound.

This guide will delve into the four primary spectroscopic techniques used for the characterization of such organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electron-donating methyl group and the anisotropic effects of the pyridine ring and the ethynyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.4 - 8.6 | d | ~2.0 |

| H-4 | 7.5 - 7.7 | dd | ~8.0, 2.0 |

| H-3 | 7.2 - 7.4 | d | ~8.0 |

| Ethynyl-H | 3.1 - 3.3 | s | - |

| Methyl-H | 2.3 - 2.5 | s | - |

Causality Behind Predicted Shifts:

-

H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift.

-

H-4: This proton is meta to the nitrogen and ortho to the electron-donating methyl group, resulting in an intermediate chemical shift. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton is meta to both the nitrogen and the methyl group and will be the most upfield of the aromatic protons.

-

Ethynyl-H: The acetylenic proton resides in a region of magnetic anisotropy and typically appears around 3 ppm.

-

Methyl-H: The methyl group protons are attached to an aromatic ring and are expected in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom's electronegativity and the substituents.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142 - 145 |

| C-6 | 149 - 152 |

| C-4 | 138 - 141 |

| C-3 | 120 - 123 |

| C-5 | 133 - 136 |

| Ethynyl-C (C≡CH) | 82 - 85 |

| Ethynyl-C (C≡CH) | 78 - 81 |

| Methyl-C | 17 - 20 |

Causality Behind Predicted Shifts:

-

C-2 and C-6: These carbons are adjacent to the nitrogen and are the most deshielded.

-

C-4: This carbon is also significantly deshielded due to its position relative to the nitrogen.

-

C-3 and C-5: These carbons are the most shielded of the aromatic carbons.

-

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the 70-90 ppm range.

-

Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid broadening of the NMR signals.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to the specific sample and solvent for optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing, baseline correction, and referencing (e.g., to residual solvent peak or internal standard like TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

A spectral width of 200-240 ppm is typically sufficient.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

-

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the methyl group, and the terminal alkyne, as well as the C≡C and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (methyl) | 2850 - 2960 | Medium |

| C≡C stretch | 2100 - 2260 | Medium to weak |

| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to strong (multiple bands) |

| C-H bend (aromatic) | 675 - 900 | Strong |

Causality Behind Predicted Frequencies:

-

≡C-H stretch: The stretching vibration of the C-H bond of a terminal alkyne is a very characteristic sharp band at high frequency.

-

Aromatic and Aliphatic C-H stretches: These appear in their typical regions, with the aromatic C-H stretch occurring at a slightly higher frequency than the aliphatic C-H stretch.

-

C≡C stretch: The carbon-carbon triple bond stretch is a key diagnostic peak, though its intensity can be variable.

-

Aromatic C=C and C=N stretches: The pyridine ring gives rise to a series of complex bands in this region.

-

C-H bend (aromatic): The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (for a solid sample):

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[3]

-

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound (molecular weight: 117.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion | Plausible Fragmentation Pathway |

| 117 | [M]⁺˙ | Molecular ion |

| 116 | [M-H]⁺ | Loss of a hydrogen radical |

| 90 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation (rearrangement) |

Causality Behind Fragmentation:

-

Molecular Ion (m/z 117): The stability of the aromatic ring should result in a relatively intense molecular ion peak.

-

[M-H]⁺ (m/z 116): Loss of a hydrogen atom, likely from the methyl group or the ethynyl group, is a common fragmentation pathway.

-

[M-HCN]⁺˙ (m/z 90): Cleavage of the pyridine ring with the loss of HCN is a characteristic fragmentation for pyridine derivatives.

-

[C₆H₅]⁺ (m/z 77): Rearrangement and fragmentation can lead to the formation of the stable phenyl cation.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.[4]

-

Filter the solution if any particulate matter is present.

-

-

GC-MS System Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for aromatic compounds.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with spectral libraries for potential identification.

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption bands corresponding to π → π* transitions of the substituted pyridine ring. The ethynyl group extends the conjugation, which should result in a bathochromic (red) shift compared to pyridine itself.

Table 5: Predicted UV-Vis Absorption for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane or Ethanol | ~270 - 290 | π → π |

| ~230 - 250 | π → π |

Causality Behind Predicted Absorptions:

-

The pyridine ring exhibits characteristic π → π* transitions. The presence of both an electron-donating group (methyl) and a conjugating group (ethynyl) is expected to shift these absorptions to longer wavelengths compared to unsubstituted pyridine (which has a λ_max around 251 nm).[5]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 arbitrary units).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (e.g., 200 - 400 nm).

-

-

Data Analysis:

-

The instrument will automatically subtract the solvent baseline.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Conclusion

The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and purity assessment. By combining the detailed structural information from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the electronic transition information from UV-Vis spectroscopy, researchers can proceed with confidence in their use of this versatile heterocyclic building block in drug discovery and materials science. The provided protocols serve as a validated starting point for the analysis of this and structurally related compounds.

References

-

Finance Fusion. (2025). Aromatic Peak IR Analysis. [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

Semantic Scholar. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

SparkNotes. (n.d.). Gas Chromatography Mass Spectrometry. [Link]

-

Duckett, S. B., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]

-

Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methylpyridine. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

Sources

Interpreting the ¹H and ¹³C NMR Spectra of 2-Ethynyl-5-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel heterocyclic compounds like 2-ethynyl-5-methylpyridine, a key building block in medicinal chemistry and materials science, a precise understanding of its spectral features is paramount for identity confirmation and purity assessment. This guide provides a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the spectra by analyzing the influence of the molecule's electronic structure on chemical shifts and coupling constants, offering a predictive framework grounded in fundamental principles. This document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted pyridine derivatives.

Molecular Structure and Electronic Landscape

To accurately interpret the NMR spectra, one must first consider the electronic properties of the molecule. The structure of this compound features a pyridine ring substituted with an electron-withdrawing ethynyl group at the C-2 position and an electron-donating methyl group at the C-5 position.

-

The Pyridine Ring: The nitrogen atom is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene. The effect is most pronounced at the α-positions (C-2, C-6).

-

Ethynyl Group (-C≡CH): This group is sp-hybridized and acts as a π-acceptor, withdrawing electron density from the ring. This effect will primarily deshield the nearby H-3 proton. The terminal acetylenic proton itself resides in a unique magnetic environment due to the anisotropy of the triple bond[1][2][3].

-

Methyl Group (-CH₃): This alkyl group is a weak electron-donating group through hyperconjugation, leading to a slight shielding effect on adjacent protons (H-4, H-6) and carbons.

The lack of symmetry in the molecule renders all three ring protons (H-3, H-4, H-6) and all eight carbon atoms magnetically non-equivalent, meaning each should produce a distinct signal.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region corresponding to the pyridine ring protons, one for the methyl group, and one for the terminal alkyne proton. The analysis is based on established chemical shift ranges and substituent effects.

Data Summary

The following table outlines the predicted parameters for the ¹H NMR spectrum, assuming CDCl₃ as the solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.4 - 8.6 | Doublet of quartets (dq) or broad doublet | ⁴J₄,₆ ≈ 2.3 Hz; ⁵J₆,CH₃ ≈ 0.7 Hz | Most downfield due to α-position to nitrogen; shows meta coupling to H-4 and possibly small long-range coupling to the methyl group. |

| H-4 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J₃,₄ ≈ 8.0 Hz; ⁴J₄,₆ ≈ 2.3 Hz | Meta to both substituents; split by ortho coupling to H-3 and meta coupling to H-6. |

| H-3 | 7.2 - 7.4 | Doublet (d) | ³J₃,₄ ≈ 8.0 Hz | Ortho to the electron-withdrawing ethynyl group (deshielded); split by ortho coupling to H-4. |

| -C≡CH | 2.8 - 3.1 | Singlet (s) | - | Typical range for a terminal alkyne proton[2][4]. Long-range couplings are usually too small to be resolved. |

| -CH₃ | 2.3 - 2.5 | Singlet (s) or narrow quartet | ⁵J₆,CH₃ ≈ 0.7 Hz | Typical range for a methyl group on a pyridine ring[5]. May show very small coupling to H-6. |

Interpretation of Splitting Patterns

The coupling network between the pyridine protons is key to their assignment. The ortho coupling (³J) is significantly larger than the meta (⁴J) or para (⁵J) couplings[6][7].

-

H-4 is the only proton coupled to two other ring protons with significantly different J values, resulting in a clear doublet of doublets.

-

H-6 is coupled to H-4 (meta) and may show further small splitting from the methyl protons, appearing as a narrow multiplet or broad doublet.

-

H-3 is primarily coupled to H-4 (ortho) and will appear as a doublet.

Caption: Predicted ¹H-¹H coupling network in this compound.

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are unique. Chemical shifts are predicted based on data from similar substituted pyridines and general chemical shift trends[8][9][10].

Data Summary

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | 142 - 145 | Quaternary carbon α to nitrogen and attached to the alkyne. Deshielded. |

| C-6 | 150 - 153 | Carbon α to nitrogen. Typically the most downfield ring carbon. |

| C-4 | 138 - 141 | Carbon para to the nitrogen. |

| C-3 | 126 - 129 | Carbon β to nitrogen, ortho to the ethynyl group. |

| C-5 | 133 - 136 | Quaternary carbon β to nitrogen, attached to the methyl group. |

| -C≡CH | 80 - 83 | Internal alkyne carbon (sp-hybridized)[11]. |

| -C≡CH | 78 - 81 | Terminal alkyne carbon (sp-hybridized)[11]. |

| -CH₃ | 17 - 19 | Typical range for a methyl group on an aromatic ring. |

Advanced 2D NMR for Structural Confirmation

While 1D spectra provide the core information, 2D NMR experiments like COSY and HSQC are the gold standard for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, the methyl protons to the methyl carbon, and the acetylenic proton to the terminal acetylenic carbon.

Caption: Conceptual COSY correlations for pyridine ring protons.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of solid this compound into a clean, dry glass vial. The concentration should be sufficient for a good signal-to-noise ratio but low enough to avoid exchange effects[12][13].

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial[13][14]. The deuterated solvent is essential for the instrument's field-frequency lock and to minimize solvent proton signals[15].

-

Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved peaks[13].

-

Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small piece of Kimwipe or glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube[14]. This step removes any particulate matter that could degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition (Illustrative)

The following are typical parameters for a 400 MHz spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Calibration: The residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) should be used as the internal reference[16].

Conclusion

The NMR spectra of this compound are highly informative and can be fully assigned through a systematic analysis of chemical shifts and coupling patterns. The key distinguishing features include the downfield signal of the H-6 proton, the characteristic doublet-of-doublets pattern for the H-4 proton, and the unique chemical shifts for the terminal alkyne proton and carbons. By following the rigorous experimental protocols outlined and leveraging the predictive framework provided, researchers can confidently characterize this and structurally related compounds, ensuring the integrity of their scientific endeavors.

References

-

Brainly. (2024). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Available at: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Available at: [Link]

-

Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Proton. Available at: [Link]

-

Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. Available at: [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. RIT - The Basics of NMR. Available at: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Anderson, W. A. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Physical Review, 102(1), 151-167. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 113.

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in pyridine-d5. Available at: [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

Sources

- 1. Chemical Shifts: Proton [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. brainly.com [brainly.com]

- 5. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. compoundchem.com [compoundchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. depts.washington.edu [depts.washington.edu]

- 13. organomation.com [organomation.com]

- 14. sites.bu.edu [sites.bu.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Fragmentation Roadmap of 2-Ethynyl-5-methylpyridine: An In-depth Mass Spectrometric Guide

Introduction: Unveiling the Molecular Blueprint

In the landscape of pharmaceutical and materials science, pyridine derivatives stand as a cornerstone, their versatile structures underpinning a vast array of functionalities. Among these, 2-ethynyl-5-methylpyridine is a compound of significant interest, its reactive ethynyl group and substituted pyridine core offering a rich scaffold for chemical modification. Understanding the intrinsic stability and fragmentation behavior of this molecule under mass spectrometric analysis is paramount for its unambiguous identification, characterization in complex matrices, and for guiding synthetic strategies.

This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation of this compound. Moving beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of the fragmentation pathways, leveraging foundational principles of mass spectrometry and drawing parallels with the behavior of analogous structures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how this molecule behaves in the gas phase, enabling more robust analytical method development and data interpretation.

The Molecular Ion: The Genesis of Fragmentation

Under electron ionization (EI), the initial event is the removal of an electron from the this compound molecule to generate a molecular ion (M•+). The molecular weight of this compound (C₈H₇N) is 117.15 g/mol .[1][2] The most likely site of ionization is one of the non-bonding electrons on the nitrogen atom or the π-electrons of the aromatic ring or ethynyl group, as these are the highest energy electrons in the molecule.[3] The stability of the pyridine ring often results in a prominent molecular ion peak, a characteristic feature of many aromatic compounds.[4]

Deciphering the Fragmentation Cascade: Key Pathways and Mechanistic Insights

The energetically unstable molecular ion undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation of this compound is predicted to be governed by the interplay of the stable pyridine ring and the reactive methyl and ethynyl substituents. Based on established fragmentation patterns of pyridine derivatives and related compounds, several key fragmentation pathways can be postulated.[5]

Pathway 1: The Dominant α-Cleavage

One of the most common fragmentation mechanisms for alkyl-substituted aromatic rings is α-cleavage, the breaking of the bond adjacent to the ring.[3][6] In the case of this compound, this involves the loss of a hydrogen radical from the methyl group to form a stable pyridyl-methyl cation.

-

M•+ (m/z 117) → [M-H]⁺ (m/z 116)

This [M-H]⁺ ion is resonance-stabilized, which would likely make it a prominent peak in the mass spectrum. A similar loss of a methyl radical from the ethyl group is a dominant fragmentation pathway for the related compound 2-ethyl-5-methylpyridine, resulting in a base peak at m/z 106.[7][8][9][10]

Pathway 2: Ring Cleavage and the Loss of Small Neutrals

The pyridine ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[5]

-

Loss of HCN (27 u): This is a characteristic fragmentation of the pyridine ring.

-

M•+ (m/z 117) → [C₇H₆]•+ (m/z 90)

-

-

Loss of Acetylene (26 u): The ethynyl group can be lost as an acetylene radical, or rearrangement can lead to the expulsion of a neutral acetylene molecule.

-

M•+ (m/z 117) → [C₆H₅N]•+ (m/z 91)

-

The resulting fragment ions provide diagnostic information about the core pyridine structure.

Pathway 3: Fragmentation of the Ethynyl Group

The ethynyl group can also initiate fragmentation pathways.

-

Loss of the Ethynyl Radical: Cleavage of the C-C bond between the pyridine ring and the ethynyl group.

-

M•+ (m/z 117) → [C₆H₄N-CH₃]⁺ (m/z 92)

-

Visualizing the Fragmentation Pathways

To better illustrate these proposed fragmentation cascades, the following diagrams were generated using the DOT language.

Caption: Predicted Electron Ionization (EI) Fragmentation Pathways of this compound.

Quantitative Data Summary

| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |

| 117 | [C₈H₇N]•+ (Molecular Ion) | Electron Ionization | High |

| 116 | [C₈H₆N]⁺ | Loss of H• from methyl group (α-cleavage) | High (Potentially Base Peak) |

| 91 | [C₆H₅N]•+ | Loss of C₂H₂ | Medium |

| 90 | [C₇H₆]•+ | Loss of HCN from pyridine ring | Medium to Low |

Experimental Protocol for Mass Spectrometric Analysis

To acquire a mass spectrum of this compound, the following experimental methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Instrumentation

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is ideal for this volatile compound.[11] Alternatively, direct infusion into a high-resolution mass spectrometer with an EI source can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).[11][12]

-

Source Temperature: 200-250 °C (to ensure sample vaporization without thermal degradation).[11][12]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 35-200 (to encompass the molecular ion and all significant fragments).

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Concentration: Prepare a stock solution of 1 mg/mL. For GC-MS analysis, dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Purity Check: Ensure the purity of the sample using a preliminary analytical technique like Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) to avoid misinterpretation of the mass spectrum due to impurities.

Data Acquisition and Interpretation

-

GC Separation (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak (m/z 117).

-

Identify the major fragment ions and calculate their mass-to-charge ratios.

-

Propose fragmentation pathways consistent with the observed peaks and known chemical principles.

-

Compare the obtained spectrum with library spectra of related compounds (e.g., from the NIST database) to aid in interpretation.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the mass spectrometric analysis of this compound.